3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-17(14-6-3-7-16(11-14)23(25)26)20-19-22-21-18(27-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZQFKOBOMEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzamide precursor using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Tetrahydronaphthalenyl Group: This step involves the coupling of the tetrahydronaphthalenyl moiety to the oxadiazole ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.
Scientific Research Applications
3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-triazol-2-yl]benzamide
Uniqueness
Compared to similar compounds, 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct electronic and steric characteristics. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Biological Activity
3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 862809-17-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16N4O4
- Molecular Weight : 364.35 g/mol
- Structure : The compound features a nitro group and an oxadiazole moiety that are integral to its biological activity.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably:
- A549 Human Lung Adenocarcinoma Cells : The compound demonstrated significant cytotoxicity comparable to that of cisplatin. The IC50 values indicate effective inhibition of cell proliferation at low concentrations.
- C6 Rat Glioma Cells : Similar to its effects on A549 cells, the compound exhibited potent cytotoxicity without causing toxicity to normal NIH/3T3 mouse embryonic fibroblast cells.
| Cell Line | IC50 Value (µM) | Comparison to Cisplatin |
|---|---|---|
| A549 | 10 | Comparable |
| C6 | 12 | Comparable |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of MMP-9 : It has been identified as one of the most effective inhibitors of matrix metalloproteinase-9 (MMP-9), which plays a crucial role in tumor invasion and metastasis.
- Nitroreductase Activation : The compound may undergo reduction by nitroreductases in hypoxic tumor environments, leading to the release of cytotoxic metabolites that selectively target cancer cells .
Study 1: Antitumor Efficacy
In a controlled study examining the antitumor efficacy of various nitrobenzamide derivatives, this compound was shown to have a higher potency against PC3 prostate cancer cells compared to other tested compounds. This was attributed to its favorable interaction with nitroreductase enzymes .
Study 2: Selective Cytotoxicity
Another investigation focused on the selective cytotoxicity of this compound revealed that it effectively inhibited the growth of cancer cells while sparing normal cells. This selectivity is critical for reducing side effects in cancer therapies and enhancing overall treatment efficacy.
Q & A
Q. What are the key steps and reaction conditions for synthesizing 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis involves:
- Oxadiazole ring formation : Cyclization of acylhydrazides with carbon disulfide in basic media (e.g., potassium hydroxide) under reflux conditions .
- Coupling reactions : Amide bond formation between the oxadiazole intermediate and nitrobenzoyl derivatives using coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane .
- Tetrahydronaphthalene incorporation : Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling for introducing the tetrahydronaphthalene moiety, requiring palladium catalysts and controlled temperatures . Note: Reaction purity is enhanced via column chromatography, with yields optimized by adjusting solvent polarity and reaction time .
Q. How can researchers validate the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via - and -NMR chemical shifts (e.g., nitro group resonance at δ ~8.5 ppm in -NMR) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns to rule out side products .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases or oxidoreductases) using fluorescence-based assays. IC values are calculated via dose-response curves .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293 or HepG2) to determine selectivity indices .
- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Systematically modify the nitro group (e.g., replace with cyano or trifluoromethyl) and oxadiazole substituents to assess effects on target binding .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) and hydrophobic regions (tetrahydronaphthalene) .
- Crystallography : Co-crystallize the compound with its target protein (if available) to guide rational design .
Q. What computational methods are suitable for predicting its pharmacokinetic properties?
- ADMET prediction : Utilize SwissADME or ADMETLab to estimate permeability (LogP), bioavailability, and cytochrome P450 interactions .
- Molecular dynamics simulations : Simulate ligand-receptor binding stability (e.g., GROMACS) to prioritize derivatives with prolonged target residence times .
- Docking studies : AutoDock Vina or Glide can predict binding modes and affinity scores for virtual screening .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Bioavailability analysis : Compare plasma exposure (AUC) via LC-MS/MS to identify absorption limitations .
- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to detect active or toxic metabolites that may explain efficacy gaps .
- Formulation optimization : Test nanoemulsions or prodrug strategies to enhance solubility and tissue penetration .
Q. What strategies are effective in elucidating the compound’s mechanism of action?
- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify cellular targets .
- CRISPR-Cas9 knockout : Validate target relevance by comparing compound activity in wild-type vs. gene-edited cell lines .
- Transcriptomics : RNA-seq analysis post-treatment can reveal downstream pathways (e.g., apoptosis or oxidative stress) .
Methodological Considerations
Q. How can researchers mitigate synthetic challenges, such as low yields in oxadiazole formation?
- Microwave-assisted synthesis : Reduce reaction time and improve cyclization efficiency via controlled microwave irradiation .
- Catalytic optimization : Screen Lewis acids (e.g., ZnCl) to enhance ring-closure kinetics .
Q. What analytical techniques resolve spectral overlaps in NMR characterization?
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments (e.g., aromatic vs. oxadiazole protons) .
- Variable-temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., amide rotation) .
Q. How to design dose-ranging studies for in vivo toxicity evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
